6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14982114
Molecular Formula: C22H13Cl2FO3
Molecular Weight: 415.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H13Cl2FO3 |
|---|---|
| Molecular Weight | 415.2 g/mol |
| IUPAC Name | 6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C22H13Cl2FO3/c23-17-7-4-8-19(25)16(17)12-27-21-11-20-15(9-18(21)24)14(10-22(26)28-20)13-5-2-1-3-6-13/h1-11H,12H2 |
| Standard InChI Key | RYXZTKQBXCTIPW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=CC=C4Cl)F |
Introduction
The compound 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic molecule belonging to the chromen-2-one derivatives. This class of compounds is known for its diverse biological activities and applications in chemistry and medicine. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in chromen-2-one derivatives.
Synthesis Methods
The synthesis of chromen-2-one derivatives typically involves several steps, including the use of starting materials like benzyl chlorides and chromenone precursors. The reaction conditions often involve bases such as potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution reactions.
| Starting Materials | Reaction Conditions | Reaction Mechanism |
|---|---|---|
| Benzyl Chlorides | Potassium Carbonate | Nucleophilic Substitution |
| Chromenone Precursors | Sodium Hydroxide | Etherification |
Chemical Reactions and Applications
-
Oxidation and Reduction: These compounds can undergo oxidation and reduction reactions, potentially forming ketones, carboxylic acids, alcohols, or amines.
-
Substitution Reactions: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, allowing for further modification of the compound.
-
Biological Activities: Chromen-2-one derivatives are studied for their antimicrobial and anticancer properties, making them potential therapeutic agents.
Research Findings and Applications
While specific research findings on 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one are not available, similar compounds are used in various fields:
-
Chemistry: As building blocks for more complex molecules.
-
Biology: For studying biological activities.
-
Medicine: Potential therapeutic agents.
-
Industry: Intermediates in pharmaceutical and agrochemical production.
Comparison with Similar Compounds
Similar compounds, such as 7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, share structural similarities but may have different biological activities and chemical reactivities due to variations in their substitution patterns.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Chloro-7-((2-chloro-6-fluorobenzyl)oxy)-4-phenyl-2H-chromen-2-one | Not Available | Contains a chloro and fluoro substituent |
| 7-[(2-Chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one | Not Available | Different substitution pattern |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume